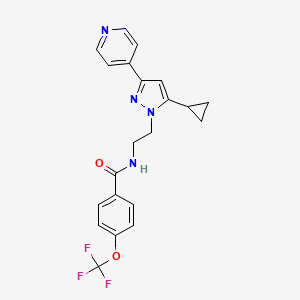

![molecular formula C13H14O B2604372 Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one CAS No. 2445793-95-1](/img/structure/B2604372.png)

Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Spiro compounds are organic compounds that have at least two molecular rings with only one common atom . They can be fully carbocyclic (all carbon) or heterocyclic (having one or more non-carbon atom) . One common type of spiro compound encountered in educational settings is a heterocyclic one— the acetal formed by reaction of a diol with a cyclic ketone .

Synthesis Analysis

Spiro compounds have been the subject of extensive research due to their unique conformational features and their structural implications on biological systems . Advances in spiro compound synthesis methodologies, including stereoselective synthesis, have been reported .Molecular Structure Analysis

Defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom, spirocycles are inherently highly 3-dimensional structures .Chemical Reactions Analysis

The reactions leading to the synthesis of spiro compounds are of significant interest. For example, a common type of spiro compound encountered in educational settings is a heterocyclic one— the acetal formed by reaction of a diol with a cyclic ketone .Physical And Chemical Properties Analysis

The physical and chemical properties of spiro compounds can vary widely depending on their specific structure. They are known for their unique conformational features and their structural implications on biological systems .Aplicaciones Científicas De Investigación

Biosynthetic Applications

Spiro compounds, including structures similar to Spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one, have been studied for their biosynthetic applications. For instance, spiroketals derived from the endophytic fungus Pestalotiopsis fici, featuring chlorinated spiro skeletons, have shown cytotoxicity to human tumor cell lines. These compounds illustrate the potential of spiro structures in biosynthetic pathways, leading to the development of novel therapeutic agents (Liu et al., 2013).

Antimicrobial and Antifungal Activity

Spiro pyrrolidines, a class of compounds including the spiro[oxindole-tetrahydronaphthalen-1-one]pyrrolidines, have been explored for their antimicrobial and antifungal activities. These studies suggest the potential of spiro compounds in the development of new antimicrobial agents, highlighting their significance in addressing pathogenic bacteria and fungi (Raj et al., 2003).

Synthetic Methodologies for Spirocycles

Research has also focused on the development of novel synthetic methodologies for constructing spirocycles. For example, controllable one-step syntheses have been developed for spirocycles, polycycles, and di- and tetrahydronaphthalenes from aryl-substituted propargylic alcohols. These methodologies provide efficient paths to diverse spiro structures, which are valuable in medicinal chemistry and material science (Huang et al., 2008).

Photochromic Properties

Spiroheterocyclic molecules obtained through the oxidation of 1,8-diaminonaphthalene, including compounds with spiro-butyrolactone structures, exhibit thermally reversible photochromism. These findings open avenues for the development of materials with reversible optical properties, useful in various technological applications (Davis & Tamaoki, 2005).

Synthesis of this compound Analogues

Efforts in synthesizing spiro[dihydronaphthalene-2,3′-pyrrolidine]s with high stereocontrol underline the versatility of spiro compounds in constructing complex molecular architectures. Such synthetic strategies enable the generation of spiro compounds with potential bioactivity, showcasing the broad applicability of this compound and its analogues in drug discovery and development (Gan et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

spiro[1,3-dihydronaphthalene-4,1'-cyclobutane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c14-11-8-10-4-1-2-5-12(10)13(9-11)6-3-7-13/h1-2,4-5H,3,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMCJEFNTLMLEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(=O)CC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone](/img/structure/B2604290.png)

![N-(cyanomethyl)-N-methyl-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2604296.png)

![2-{5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-6-yl}propanoic acid](/img/structure/B2604297.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2604298.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2604306.png)

![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2604311.png)